2-CYCLOPENTYL-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE

Medicinal Chemistry Hit-to-Lead Screening Patent-Exemplified Compound

This acetamide-bridged cyclopentyl-(dimethylamino)phenyl-ethanolamine is a superior choice for medicinal chemistry teams advancing CNS or peripheral-target SAR programs. Unlike ester-based analogs (e.g., cyclopentolate), the amide bond confers intrinsic resistance to plasma esterase-mediated hydrolysis, eliminating rapid metabolic clearance as a confounding variable in early in vivo efficacy studies. With a documented IC₅₀ of 30 nM in US Patent 10,301,306, this compound provides a validated potency benchmark for hit-to-lead optimization. Its balanced physicochemical profile—cLogP ~2.0, PSA ~52 Ų—minimizes DMSO precipitation artifacts in dose-response assays, ensuring reproducible pharmacology data. For chemotype selectivity profiling, procurement alongside the oxalamide (CAS 1421506-92-4) and urea (CAS 1421494-08-7) analogs enables decisive head-to-head off-target comparisons.

Molecular Formula C17H26N2O2
Molecular Weight 290.407
CAS No. 1421457-95-5
Cat. No. B2591884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-CYCLOPENTYL-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE
CAS1421457-95-5
Molecular FormulaC17H26N2O2
Molecular Weight290.407
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)CC2CCCC2)O
InChIInChI=1S/C17H26N2O2/c1-19(2)15-9-7-14(8-10-15)16(20)12-18-17(21)11-13-5-3-4-6-13/h7-10,13,16,20H,3-6,11-12H2,1-2H3,(H,18,21)
InChIKeyLFZLUCSQFHGHMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}acetamide (CAS 1421457-95-5): Structural Identity and Procurement Baseline


2-Cyclopentyl-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}acetamide (CAS 1421457-95-5, molecular formula C₁₇H₂₆N₂O₂, MW 290.407 g/mol) is a synthetic small-molecule acetamide featuring a cyclopentylacetyl group linked via an amide bond to a 2-[4-(dimethylamino)phenyl]-2-hydroxyethyl moiety . This compound is catalogued by commercial chemical suppliers as a research-grade building block for medicinal chemistry and screening applications . Its structure integrates a tertiary dimethylamino group (pKa ~8.5–9.0), a secondary alcohol (hydrogen-bond donor/acceptor), and a cyclopentyl ring that confers moderate lipophilicity (predicted cLogP ~1.8–2.2), placing it within lead-like chemical space for central nervous system and peripheral target engagement.

Why Generic Substitution Fails: Structural Determinants That Differentiate 2-Cyclopentyl-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}acetamide from Its Closest Analogs


Within the cyclopentyl-(dimethylamino)phenyl-ethanolamine chemotype, small structural perturbations produce large functional differences that preclude generic interchange. The target compound contains a single acetamide bridge (–CH₂–C(=O)–NH–) connecting the cyclopentyl ring to the hydroxyethylamine scaffold, whereas the closest commercially prevalent analogs employ either an ester linkage (cyclopentolate, CAS 512-15-2), an oxalamide linker (CAS 1421506-92-4), or a urea bridge (CAS 1421494-08-7) . The amide bond imparts distinct metabolic stability relative to the ester (resistance to plasma esterases), distinct hydrogen-bonding geometry relative to the oxalamide (single vs. dual carbonyl), and distinct conformational flexibility relative to the urea. These molecular features control target binding, selectivity, and pharmacokinetics in ways that cannot be recapitulated by swapping to a structurally adjacent compound [1]. The quantitative evidence in Section 3 establishes exactly where these differences manifest in assay-relevant terms.

Quantitative Differentiation Evidence: 2-Cyclopentyl-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}acetamide vs. Closest Analogs


Patent-Reported Target Engagement: IC₅₀ = 30 nM Against a Defined Molecular Target

The target compound is explicitly exemplified in US Patent 10,301,306 (Example 78) as a ligand with an inhibitory IC₅₀ of 30 nM against a specific enzyme target, measured in a 1536-well plate-based biochemical assay [1]. This represents direct quantitative evidence of the compound's potency in a defined assay context. In contrast, for the closest oxalamide analog (N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide, CAS 1421506-92-4) and the urea analog (1-cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea, CAS 1421494-08-7), no comparable patent-exemplified potency data at an equivalent target are publicly available as of the date of this guide.

Medicinal Chemistry Hit-to-Lead Screening Patent-Exemplified Compound

Amide vs. Ester Metabolic Stability: Structural Differentiation from Cyclopentolate

The target compound contains an amide linker (–CH₂–C(=O)–NH–) joining the cyclopentylacetyl moiety to the hydroxyethylamine scaffold, whereas cyclopentolate (CAS 512-15-2) employs an ester linkage (–C(=O)–O–CH₂CH₂–) [1]. Amide bonds are well-established in medicinal chemistry to be significantly more resistant to hydrolytic cleavage by plasma esterases and hepatic carboxylesterases than ester bonds. Cyclopentolate is documented to undergo rapid esterase-mediated hydrolysis in vivo (plasma half-life < 1 hour in humans), limiting its utility to topical ophthalmic administration [2]. While direct head-to-head metabolic stability data for the target compound versus cyclopentolate in the same assay system are not publicly available at this time, the established class-level difference in amide vs. ester metabolic lability is a critical selection criterion for programs requiring systemic exposure or oral dosing.

Metabolic Stability Pharmacokinetics Amide Bond Advantage

Single vs. Dual Carbonyl Hydrogen-Bonding: Differentiation from Oxalamide Analog

The target compound possesses a single amide carbonyl capable of acting as a hydrogen-bond acceptor, whereas the closely related oxalamide analog (N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide, CAS 1421506-92-4) presents two adjacent carbonyl groups with distinct spatial geometry . The dual carbonyl of the oxalamide scaffold can engage in bidentate hydrogen-bonding interactions with target protein residues, potentially leading to altered binding kinetics and selectivity profiles. This structural difference is critical because oxalamide derivatives have been explored as immunomodulatory agents with differential effects on TNFα and IL-6 cytokine production [1], whereas the mono-amide scaffold of the target compound has been exemplified in a distinct patent context (US 10,301,306) [2], suggesting divergent biological target profiles.

Ligand-Target Binding Hydrogen Bonding Oxalamide Comparison

Physicochemical Property Differentiation: Predicted Solubility and Permeability Advantages Over Ester and Urea Analogs

The target compound possesses molecular features that converge on a favorable balance of aqueous solubility and membrane permeability relative to its closest analogs. The presence of the tertiary dimethylamino group (calculated pKa ~8.7) combined with the secondary alcohol (pKa ~14) and the amide NH (weakly acidic, pKa ~15) yields a compound that is partially ionized at physiological pH, enhancing aqueous solubility compared to the neutral cyclopentolate ester . Simultaneously, the cyclopentyl ring and the 4-(dimethylamino)phenyl group provide sufficient lipophilicity (predicted cLogP ~2.0) to maintain passive membrane permeability within the optimal range for oral absorption (cLogP 1–3). The urea analog (CAS 1421494-08-7) carries an additional H-bond donor (urea NH), increasing PSA (polar surface area) and potentially reducing permeability, while the oxalamide (CAS 1421506-92-4) has higher PSA due to the dual carbonyl, which may further reduce permeation. These differences, though computationally predicted, serve as actionable procurement filters when selecting compounds for permeability-limited or solubility-limited assay cascades.

Physicochemical Properties Drug-Likeness Solubility-Permeability Balance

Recommended Application Scenarios for 2-Cyclopentyl-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}acetamide (CAS 1421457-95-5) Based on Evidence


Hit-to-Lead Medicinal Chemistry Programs Requiring Patent-Exemplified Starting Points

The target compound is explicitly exemplified in US Patent 10,301,306 with a measured IC₅₀ of 30 nM [1]. Medicinal chemistry teams seeking to initiate structure-activity relationship (SAR) exploration around a validated, patent-disclosed scaffold can use this compound as a reference standard with a known potency benchmark, avoiding the ambiguity of uncharacterized analogs. This is particularly valuable when prosecuting intellectual property in crowded chemical space, as the compound's patent association provides a documented prior-art anchor.

Biochemical and Cellular Screening Cascades Requiring Balanced Solubility-Permeability Profiles

With a predicted cLogP of ~2.0 and PSA of ~52 Ų, the target compound occupies a favorable region of oral drug-like chemical space, offering an intermediate property profile that accommodates both aqueous biochemical assays (partial ionization via the dimethylamino group) and cell-based permeability assays (sufficient lipophilicity from the cyclopentyl and aryl groups) [1]. This balance reduces the need for DMSO stock solutions at extreme concentrations and minimizes precipitation artifacts in dose-response studies compared to more lipophilic analogs such as cyclopentolate.

Systemic Pharmacology Studies Where Metabolic Stability of the Amide Linker is Critical

The amide bond in the target compound confers class-level resistance to plasma esterase-mediated hydrolysis that is absent in the ester-linked cyclopentolate (human plasma t₁/₂ < 1 hour) [1]. For research programs requiring systemic administration (intraperitoneal, intravenous, or oral dosing in rodent models), the amide scaffold is the rational procurement choice over ester-containing analogs, reducing the confounding variable of rapid metabolic clearance in early in vivo efficacy or pharmacokinetic studies.

Comparative Selectivity Profiling Against Closely Related Chemotypes

The target compound's structural differentiation from the oxalamide analog (CAS 1421506-92-4) via single vs. dual carbonyl hydrogen-bonding, and from the urea analog (CAS 1421494-08-7) via linker flexibility, makes it an essential tool for chemotype selectivity panels [1]. Procurement of all three analogs enables head-to-head selectivity profiling to determine which chemotype delivers the most favorable off-target profile—a critical decision gate in lead optimization that cannot be executed with a single compound alone.

Quote Request

Request a Quote for 2-CYCLOPENTYL-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.